5-Amino-4-nitroso-1,2-dihydro-3H-pyrazol-3-one
Description
Properties
CAS No. |
75524-41-3 |
|---|---|
Molecular Formula |
C3H4N4O2 |
Molecular Weight |
128.09 g/mol |
IUPAC Name |
5-amino-4-nitroso-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C3H4N4O2/c4-2-1(7-9)3(8)6-5-2/h(H4,4,5,6,8) |
InChI Key |
OCVMLGUFXZCXMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NNC1=O)N)N=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Keto Esters with Hydrazines
A foundational method involves cyclizing β-keto esters with hydrazine derivatives. For example, ethyl 3-oxobutanoate reacts with hydrazine hydrate in ethanol under reflux to form 5-aminopyrazol-3-one intermediates. Subsequent nitrosation introduces the nitroso group:
Procedure :
- Dissolve 5-amino-1,2-dihydro-3H-pyrazol-3-one (1.0 eq) in chilled hydrochloric acid (0–5°C).
- Add sodium nitrite (1.1 eq) dropwise while maintaining pH < 3.
- Stir for 2–4 hours, then neutralize with sodium bicarbonate.
- Isolate the product via vacuum filtration and recrystallize from ethanol/water (4:1).
Key Parameters :
Direct Nitrosation of Preformed Pyrazoles
Alternative routes nitrosate preformed pyrazole derivatives. For instance, 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid undergoes esterification with ethanol and phosphoric acid, followed by nitrosation:
Reaction Scheme :
$$
\text{5-Amino-pyrazole-4-carboxylic acid} + \text{C}2\text{H}5\text{OH} \xrightarrow{\text{H}3\text{PO}4} \text{Ethyl ester} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{5-Amino-4-nitroso derivative}
$$
Optimization :
Catalytic Cyclization Using Trialkyl Orthoformates
A patent-pending method employs trialkyl orthoformates to generate alkoxymethylidene intermediates, which cyclize with hydrazine analogs:
Steps :
- React 3-cyanoacetophenone with trimethyl orthoformate in toluene under reflux.
- Add hydrazine hydrate to the intermediate, inducing cyclization to the pyrazole core.
- Nitrosate the amino group using isoamyl nitrite in acetic acid.
Advantages :
- Avoids hazardous byproducts (e.g., aniline) through alcohol elimination.
- Exothermic control via slow reagent addition ensures scalability.
Purification and Characterization
Recrystallization
Crude product is purified via recrystallization from ethanol/water (85:15), yielding needle-like crystals with >98% purity. Alternative solvents (e.g., dichloromethane/hexane) produce amorphous powders suitable for pharmaceutical formulations.
Spectroscopic Analysis
- IR : $$ \nu{\text{NH}} $$ at 3250 cm$$^{-1}$$, $$ \nu{\text{C=O}} $$ at 1630 cm$$^{-1}$$.
- $$^1$$H NMR (CDCl$$3$$): δ 6.91 (s, NH), 3.96 (s, CH$$3$$), 1.13 (s, CH$$_3$$).
- X-ray Diffraction : Confirms planar pyrazole ring with dihedral angles <5° between substituents.
Industrial-Scale Considerations
Yield Optimization
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Reaction Temperature | 0–5°C | 85–90 |
| NaNO$$_2$$ Equiv | 1.1–1.3 | 92 |
| Solvent Ratio (EtOH:H$$_2$$O) | 4:1 | 95 |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitroso group in 5-Amino-4-nitroso-1,2-dihydro-3H-pyrazol-3-one can undergo oxidation to form nitro derivatives.
Reduction: The nitroso group can also be reduced to an amino group, leading to the formation of 5-Amino-4-amino-1,2-dihydro-3H-pyrazol-3-one.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 5-Amino-4-nitro-1,2-dihydro-3H-pyrazol-3-one.
Reduction: 5-Amino-4-amino-1,2-dihydro-3H-pyrazol-3-one.
Substitution: Various substituted pyrazolones depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Amino-4-nitroso-1,2-dihydro-3H-pyrazol-3-one is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The nitroso group can interact with active sites of enzymes, leading to inhibition of their activity. This property is explored in the design of new drugs and therapeutic agents.
Medicine: The compound’s ability to inhibit enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy. Its derivatives are investigated for their anti-inflammatory, analgesic, and antimicrobial properties.
Industry: In the industrial sector, 5-Amino-4-nitroso-1,2-dihydro-3H-pyrazol-3-one is used in the production of dyes and pigments
Mechanism of Action
The mechanism of action of 5-Amino-4-nitroso-1,2-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes. The nitroso group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to their inhibition. This interaction can disrupt the normal function of the enzyme, resulting in therapeutic effects such as reduced inflammation or microbial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Pyrazolone derivatives differ primarily in substituent groups at positions 4 and 5, which critically influence their physicochemical and biological properties. Key comparisons include:
Physicochemical Properties
- Melting Points : Bulky substituents (e.g., Compound q in ) increase melting points (173–180 °C) due to intermolecular H-bonding and π-π stacking . The nitroso group in the target compound may reduce thermal stability compared to methyl or aryl analogs.
- Solubility: The amino group in 5-amino-4-nitroso derivatives enhances water solubility relative to lipophilic analogs like 5-methyl-2-phenyl derivatives (log P = 4.2 in ) .
- Spectroscopic Data: Pyrazolones with nitroso groups may exhibit distinct UV-Vis absorption (λmax ~300–400 nm) and IR stretches (N=O ~1500 cm⁻¹), differing from carbonyl-dominated spectra of non-nitroso analogs .
Crystallographic and Computational Insights
- XRD Analysis: Compounds like those in and were characterized using SHELX programs, revealing intermolecular H-bonds (N–H···O=C) that stabilize crystal lattices . The nitroso group may introduce steric clashes or novel packing motifs.
- DFT and Docking Studies : Pyrazolone analogs () were optimized via Gaussian 09, showing that electron-withdrawing groups (e.g., nitroso) reduce HOMO-LUMO gaps, increasing reactivity .
Q & A
Q. What are the recommended synthetic routes for 5-Amino-4-nitroso-1,2-dihydro-3H-pyrazol-3-one, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via cyclocondensation of hydrazine derivatives with nitroso-containing precursors. Key parameters to optimize include:
- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reactivity .
- Catalysts : Piperidine or acetic acid can accelerate imine formation .
- Temperature and time : Reflux conditions (3–6 hours) are often required for high yields .
- Purification : Chromatography or recrystallization (ethanol is common) ensures purity .
Validate success via melting point analysis and spectroscopic techniques (e.g., IR for nitroso groups at ~1655 cm⁻¹) .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- X-ray crystallography : Resolve crystal packing and Hirshfeld surfaces to analyze intermolecular interactions (e.g., hydrogen bonding) .
- Elemental analysis : Verify stoichiometry (e.g., C: 61.41%, N: 22.04%) .
Advanced Research Questions
Q. How can density functional theory (DFT) and molecular docking studies enhance understanding of this compound’s reactivity or bioactivity?
Methodological Answer:
- DFT applications :
- Optimize molecular geometry and calculate frontier orbitals (HOMO-LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Simulate reaction pathways (e.g., nitroso group interactions) using software like Gaussian or ORCA .
- Docking studies :
Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability)?
Methodological Answer:
- Systematic validation :
- Advanced analytics :
Q. What strategies are effective for evaluating the compound’s bioactivity in pharmacological contexts?
Methodological Answer:
- In vitro assays :
- In silico tools :
- Combine docking results with pharmacokinetic predictions (ADMET) using SwissADME .
- Dose-response studies :
Q. What challenges arise in resolving the crystal structure, and how can they be mitigated?
Methodological Answer:
- Crystal growth :
- Slow evaporation from ethanol/water mixtures improves crystal quality .
- Data collection :
- Refinement :
- Software like SHELXL refines hydrogen bonding networks and thermal displacement parameters .
Q. How can researchers elucidate reaction mechanisms involving the nitroso group?
Methodological Answer:
- Kinetic studies :
- Isotopic labeling :
- Computational modeling :
- Transition state analysis with DFT identifies rate-determining steps .
Methodological Design Considerations
Q. What experimental designs are optimal for studying thermal decomposition or combustion properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
